Methyl 2,3-dihydrobenzofuran-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNKSQLUHOUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567698 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133844-95-8 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of the 2,3 Dihydrobenzofuran Core in Chemical Biology
The 2,3-dihydrobenzofuran (B1216630) scaffold, also known as a coumaran, is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds. acs.orghmdb.ca This structural unit, consisting of a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring, imparts specific physicochemical properties to molecules, making it a key component in drug discovery and development. acs.orghmdb.ca
The significance of the 2,3-dihydrobenzofuran core is underscored by its presence in compounds developed for various therapeutic areas. Research has shown that derivatives of this scaffold are utilized in the synthesis of potent agents such as antitumor drugs, HIV protease inhibitors, and matrix metalloproteinase inhibitors. chemicalbook.com Furthermore, the versatility of the benzofuran (B130515) and 2,3-dihydrobenzofuran frameworks allows for the creation of diverse chemical libraries for screening against biological targets. acs.org These derivatives have demonstrated a broad spectrum of pharmacological activities, including potential efficacy in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as anti-infective, anti-dyslipidemic, and antioxidative effects. nih.gov
The 2,3-dihydrobenzofuran moiety is considered a "privileged scaffold" because it can interact with multiple, unrelated biological targets, leading to the development of compounds with diverse activities. For instance, different derivatives have shown promise as anticancer agents by targeting pathways like the hypoxia-inducible factor (HIF-1) or by exhibiting cytotoxicity against various cancer cell lines. nih.govresearchgate.net
Historical and Current Research Trajectories of Methyl 2,3 Dihydrobenzofuran 7 Carboxylate
Classical Synthetic Routes to this compound
Traditional synthetic approaches have long provided the foundation for constructing the 2,3-dihydrobenzofuran (B1216630) core. These methods often involve intramolecular reactions to form the crucial ether linkage and subsequent steps to install the required carboxylate group.
The formation of the dihydrobenzofuran ring is the cornerstone of the synthesis. Intramolecular cyclization is a common and effective strategy, typically involving a phenol derivative with a suitable side chain that can undergo ring closure. A classic approach involves the intramolecular Williamson ether synthesis, where a 2-(2-haloethyl)phenol derivative is treated with a base. The phenoxide formed acts as a nucleophile, displacing the halide on the side chain to form the five-membered dihydrofuran ring.
Another key cyclization strategy involves the acid-catalyzed dehydration of a 2-(2-hydroxyethyl)phenol. Protonation of the side-chain hydroxyl group creates a good leaving group (water), allowing the phenolic oxygen to attack the resulting carbocation and close the ring. Variations of this method include the use of reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction to achieve cyclization under milder conditions.
These classical methods, while robust, sometimes require harsh conditions or multi-step preparations of the starting materials.
Once the 2,3-dihydrobenzofuran-7-carboxylic acid is obtained, the final step is often an esterification to yield the methyl ester. The most common method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the desired methyl ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford this compound in high yield under mild conditions. For sensitive substrates, esterification can also be achieved using diazomethane, although the hazardous nature of this reagent limits its large-scale application.
Carboxylation, the introduction of the carboxylic acid group onto the benzofuran (B130515) ring, can be achieved through methods such as the Kolbe-Schmitt reaction on a dihydrobenzofuran precursor or through the oxidation of a pre-existing functional group, like a methyl or formyl group at the 7-position.
Functionalization of the aromatic ring of the 2,3-dihydrobenzofuran system is governed by the principles of electrophilic and nucleophilic aromatic substitution. The dihydrobenzofuran ring system is generally electron-rich, making it susceptible to electrophilic attack. The oxygen atom of the furan (B31954) ring is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will preferentially occur at positions 4 and 6. Directing an electrophile specifically to the 7-position often requires the use of starting materials where this position is pre-functionalized or activated by other directing groups.
For instance, starting with a phenol that has a directing group (like a hydroxyl or methoxy (B1213986) group) ortho to the position that will become C-7 can facilitate electrophilic carboxylation at that site before or after the dihydrofuran ring formation.
Nucleophilic aromatic substitution on the 2,3-dihydrobenzofuran ring is less common unless the ring is activated by strongly electron-withdrawing groups (such as a nitro group) or via the formation of an organometallic intermediate.
Advanced Synthetic Transformations and Catalytic Approaches
Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of heterocyclic compounds like 2,3-dihydrobenzofurans.
Transition metals, particularly palladium, rhodium, copper, and iridium, have been extensively used to catalyze the synthesis of the 2,3-dihydrobenzofuran scaffold. nih.gov These reactions often proceed via mechanisms involving oxidative addition, C-H activation, migratory insertion, and reductive elimination.
For example, palladium-catalyzed intramolecular cyclization of 2-allylphenols or related substrates provides an efficient route to 2,3-dihydrobenzofurans. Similarly, rhodium-catalyzed C-H activation followed by annulation with alkynes or alkenes has emerged as a powerful tool for constructing substituted dihydrobenzofurans. nih.gov
Below is a table summarizing various transition metal-catalyzed approaches for the synthesis of the 2,3-dihydrobenzofuran core.
| Catalyst/Metal | Substrate Type | Reaction Type | Yield Range (%) | Reference |
| Pd(OAc)₂/CuCl₂ | Alkenyl ethers & Alkynyl oxime ethers | Annulation | 41-86 | nih.gov |
| Rh catalyst | Diazo-containing phenolic compounds | Aldol-type addition/Cyclization | 58-98 | nih.gov |
| Ir catalyst | o-Methyl ether with C-C double bond | Intramolecular Cycloaddition | - | nih.gov |
| Cu catalyst | Aryl pinacol boronic esters | Intramolecular Reaction | - | nih.gov |
| Ni catalyst | ortho-Substituted aryl halides | Cyclization | - | nih.gov |
A notable advanced methodology is the palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov This powerful transformation allows for the simultaneous functionalization of both the ortho and ipso positions of an aryl halide. nih.gov While not a direct single-step synthesis for the target molecule, this strategy can be employed to construct highly functionalized aromatic precursors that can then be converted to this compound.
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by the insertion of norbornene. nih.gov This is followed by an ortho C-H bond metalation to form a stable five-membered palladacycle. nih.gov This intermediate can then react with an electrophile. The cycle is terminated by a cross-coupling reaction at the ipso position and regeneration of the Pd(0) catalyst. This strategy provides a route to install substituents at both the C-7 (ipso) and C-6 (ortho) positions of a suitably chosen aryl halide precursor, which can then be elaborated to form the dihydrofuran ring. This approach is particularly valuable for creating complex, polysubstituted aromatic compounds from simple starting materials. nih.govresearchgate.net
Transition Metal-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
Iridium-Catalyzed Intramolecular C–H Cycloaddition
Iridium catalysts have emerged as powerful tools for intramolecular hydroarylation via C–H activation, providing an atom-economical route to carbo- and heterocyclic compounds. rsc.orgrsc.org In the context of synthesizing dihydrobenzofuran derivatives, this methodology typically involves the cyclization of substrates like m-allyloxyphenyl ketones. The enantioselective cyclization can be efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, leading to dihydrobenzofurans in high yields and with high enantioselectivity. rsc.orgrsc.org A ketone's carbonyl group often serves as an effective directing group for the C–H activation step. rsc.orgrsc.org
For the synthesis of a 7-substituted dihydrobenzofuran such as this compound, a plausible precursor would be a suitably substituted 2-allyloxybenzoate derivative. The iridium-catalyzed intramolecular C–H cycloaddition would proceed via activation of the ortho-C–H bond of the benzene (B151609) ring and its subsequent addition across the tethered allyl group. The choice of ligand is crucial for achieving high enantioselectivity.
Table 1: Iridium-Catalyzed Intramolecular Hydroarylation for Dihydrobenzofuran Synthesis
| Catalyst System | Ligand | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / AgSbF₆ | (S,S)-QuinoxP* | m-allyloxyphenyl ketones | 85 | 97 | rsc.org |
| Cationic Iridium Complex | Chiral Bisphosphine | m-allyloxyphenyl ketones | High | High | rsc.orgrsc.org |
Copper(I)-Catalyzed Asymmetric Intramolecular Additions
Copper(I) catalysis offers a cost-effective and versatile platform for various organic transformations, including the asymmetric synthesis of dihydrobenzofurans. One notable approach involves the intramolecular addition of aryl pinacolboronic esters to unactivated ketones. thieme-connect.com This method has been successfully applied to the enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives. thieme-connect.com The reaction is typically catalyzed by a Cu(I) salt in the presence of a chiral ligand.
To generate this compound, a substrate such as a methyl 2-(2-oxopropyl)oxy-3-(pinacolboranyl)benzoate could be envisioned. The copper(I)-catalyzed intramolecular addition of the boronic ester to the ketone would furnish the cyclized product with control over the stereochemistry at the C3 position. The selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in these transformations.
Table 2: Copper(I)-Catalyzed Asymmetric Intramolecular Addition
| Catalyst | Ligand | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| CuCl | (S,S)-QuinoxP* | Aryl Pinacolboronic Esters with Ketones | 2,3-Dihydrobenzofuran-3-ols | up to 79 | up to 96 | thieme-connect.com |
Nickel-Catalyzed Approaches to Chiral Dihydrobenzofurans
Nickel catalysis has gained prominence as a sustainable and efficient alternative to palladium in cross-coupling and cyclization reactions. thieme.deresearchgate.net Various nickel-catalyzed methods have been developed for the synthesis of dihydrobenzofuran derivatives, including asymmetric additions of aromatic halides to ketones and carbonylative cyclizations. rsc.org
One strategy involves the nickel-catalyzed asymmetric addition of ortho-substituted aryl halides to ketones, which could be adapted for the synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol. rsc.org For the synthesis of this compound, a potential route could involve the intramolecular cyclization of a substrate like methyl 2-iodo-3-(allyloxy)benzoate. Another approach is the nickel-catalyzed carbonylative synthesis where ortho-substituted aryl iodides react with alkyl halides in the presence of a CO source to yield dihydrobenzofurans. researchgate.net This method could potentially be applied to a suitably substituted precursor to incorporate the desired ester functionality at the 7-position.
Table 3: Nickel-Catalyzed Synthesis of Dihydrobenzofurans
| Catalyst System | CO Source | Reductant | Substrate Types | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ni(acac)₂ / dtbbpy | Mo(CO)₆ | Mn | o-substituted aryl iodides, alkyl halides | 38-87 | researchgate.net |
Rhodium-Catalyzed C-H Insertion and Annulation Protocols
Rhodium catalysis is particularly effective for C-H activation and functionalization, enabling the construction of complex molecular architectures from simple precursors. nih.govresearchwithrutgers.com In the realm of dihydrobenzofuran synthesis, rhodium-catalyzed protocols often involve the coupling of N-phenoxyacetamides with various partners via C-H functionalization and subsequent cyclization. rsc.org For instance, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes can lead to 2,3-dihydrobenzofuran derivatives through a C–H and C–C bond activation cascade. rsc.org
To apply this to the synthesis of this compound, a substrate such as methyl 2-(acetamidooxy)benzoate could be coupled with a suitable three-carbon component under rhodium catalysis. The directing group, in this case, the acetamido group, would facilitate the ortho-C-H activation, leading to the annulation and formation of the dihydrobenzofuran ring. The reaction conditions, including the choice of rhodium catalyst and additives, would be critical for achieving high efficiency and regioselectivity.
Table 4: Rhodium-Catalyzed Annulation for Dihydrobenzofuran Synthesis
| Catalyst | Base | Substrate Types | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl₂]₂ | NaOAc | N-phenoxyacetamides, cyclopropylidenemethyl alkenes | 3-ethylidene-2,3-dihydrobenzofurans | 37-80 | rsc.org |
Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation
The use of earth-abundant and less toxic metals like iron and copper is highly desirable from a green chemistry perspective. nih.govnih.gov Dual catalysis systems involving both iron and copper have been developed for the synthesis of dihydrobenzofurans. rsc.org A one-pot, two-step method can involve an iron(III)-catalyzed regioselective iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation to form the C–O bond of the dihydrobenzofuran. nih.gov
This strategy could be directly applicable to the synthesis of this compound. A starting material such as methyl 2-hydroxy-3-(2-phenylethyl)benzoate could undergo regioselective iodination directed by the hydroxyl group, followed by a copper-catalyzed cyclization to furnish the desired product. This approach offers a practical and efficient route to functionalized dihydrobenzofurans. nih.gov
Table 5: Iron and Copper Catalyzed Dihydrobenzofuran Synthesis
| Step 1 Catalyst | Step 2 Catalyst | Reaction Type | Substrate Type | Reference |
|---|---|---|---|---|
| Iron(III) triflimide | Copper(I) iodide | Iodination / Intramolecular O-arylation | Substituted phenylethan-2'-ols | nih.gov |
Organocatalytic and Photoredox Methodologies in Dihydrobenzofuran Synthesis
In recent years, organocatalysis and photoredox catalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions, often proceeding under mild conditions and offering unique reactivity. rsc.orgnih.gov
Organocatalytic approaches to dihydrobenzofurans frequently involve asymmetric domino reactions. rsc.org For example, bifunctional organocatalysts derived from cinchona alkaloids and squaramide can catalyze the asymmetric Friedel–Crafts/SN2 type domino reaction of phenols with α-bromonitroalkenes to produce enantiomerically enriched dihydrobenzofurans. rsc.org Adapting this to the target molecule would require a suitably substituted phenolic precursor.
Photoredox catalysis, utilizing visible light to drive chemical reactions, has been applied to the synthesis of dihydrobenzofurans through oxidative [3+2] cycloadditions of phenols and alkenes. nih.gov This method often employs a ruthenium- or iridium-based photocatalyst and a mild terminal oxidant. nih.gov The reaction proceeds via the generation of a phenoxy radical, which then undergoes cycloaddition with an alkene. This strategy could be employed for the synthesis of this compound by reacting a corresponding substituted phenol with an appropriate alkene under photocatalytic conditions.
Green Chemistry Principles in Synthetic Protocol Development
The development of synthetic methodologies for molecules like this compound is increasingly guided by the principles of green chemistry. This involves the use of non-toxic, earth-abundant metal catalysts such as iron and copper, as discussed previously. nih.govnih.gov Furthermore, the development of catalyst-free and solvent-free reaction conditions, or the use of environmentally benign solvents like water, is a key focus. mdpi.com
Atom economy is another crucial aspect, and catalytic C-H activation reactions, such as those catalyzed by iridium and rhodium, are highly advantageous in this regard as they avoid the need for pre-functionalized substrates. rsc.orgnih.gov Visible-light-mediated synthesis is also considered a sustainable approach as it utilizes a renewable energy source. mdpi.com The design of one-pot and tandem reactions, which reduce the number of workup and purification steps, further contributes to the greenness of a synthetic protocol. The methodologies described above, particularly those employing earth-abundant metals and photocatalysis, align well with the goals of green chemistry.
Stereoselective Synthesis and Chiral Induction in Dihydrobenzofuran Derivatives
The asymmetric synthesis of 2,3-dihydrobenzofurans has been approached through various catalytic strategies, employing transition metals and biocatalysts to induce chirality. These methods often rely on intramolecular cyclization reactions of appropriately substituted phenolic precursors.
One prominent strategy involves the palladium-catalyzed intramolecular Heck-Matsuda reaction . This approach has been successfully applied to the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. rsc.org By utilizing chiral N,N-ligands, it is possible to achieve high enantiomeric ratios (er) in the cyclization of substrates derived from arenediazonium salts. rsc.org For instance, the synthesis of (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one has been reported with a 97:3 er. nih.gov While not the specific target compound, this demonstrates the potential of palladium catalysis for establishing stereocenters in the dihydrobenzofuran core, including at the C7 position. The reaction conditions and the nature of the chiral ligand are critical in determining the stereochemical outcome.
Iridium-catalyzed intramolecular hydroarylation represents another powerful tool for the enantioselective synthesis of 3-substituted dihydrobenzofurans. nii.ac.jp This method often utilizes a cationic iridium complex coordinated with a chiral bisphosphine ligand. A key feature of this approach is the use of a directing group on the substrate to control the regioselectivity of the C-H activation step. While many examples focus on substrates with directing groups leading to substitution at other positions, the principles of chiral ligand-metal complex interaction governing the enantioselectivity are broadly applicable.
Biocatalysis has emerged as a highly effective method for achieving exceptional levels of stereocontrol. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran-based tricyclic scaffolds with greater than 99.9% de and ee. rochester.edu This biocatalytic strategy highlights the potential of enzymes to create complex chiral architectures with near-perfect stereoselectivity. rochester.edu
Furthermore, organocatalysis has been employed in the asymmetric synthesis of dihydrobenzofurans. For example, domino reactions catalyzed by chiral phosphoric acids have been developed for the asymmetric [3+2] cycloaddition of p-quinone monoimides to afford highly functionalized 2,3-dihydrobenzofurans with good to excellent stereoselectivities. nih.gov
The following table summarizes representative results from various stereoselective synthetic methods for dihydrobenzofuran derivatives, illustrating the high levels of enantioselectivity achievable.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient strategies. The stereochemical outcome of the aforementioned reactions is determined in the key bond-forming and stereocenter-defining steps of the catalytic cycle.
In the palladium-catalyzed intramolecular Heck-Matsuda reaction , the proposed mechanism involves the formation of an arylpalladium intermediate from an arenediazonium salt. This is followed by migratory insertion of the tethered olefin into the Pd-C bond. The enantioselectivity is introduced at this stage, where the chiral ligand environment around the palladium center dictates the facial selectivity of the olefin insertion. Subsequent steps, such as β-hydride elimination or, in the case of carbonylative variants, CO insertion, lead to the final product. The structure of the chiral ligand and its coordination to the metal are crucial for effective chiral induction. nih.gov
For the iridium-catalyzed intramolecular hydroarylation , the mechanism is believed to proceed through a C-H activation step, where the iridium catalyst, bearing a chiral ligand, selectively cleaves a C-H bond on the aromatic ring. This is followed by migratory insertion of the olefin into the Ir-H or Ir-C bond. The enantioselectivity is determined by the geometry of the transition state during the migratory insertion step, which is influenced by the steric and electronic properties of the chiral ligand. Computational and experimental studies of related systems suggest that the coordination of the directing group to the metal center is vital for both reactivity and selectivity. nii.ac.jp
The mechanism of biocatalytic cyclopropanation using engineered myoglobins involves the formation of an iron-carbene intermediate within the heme active site. The protein scaffold creates a chiral pocket that precisely orients the substrate relative to the reactive carbene. This steric confinement forces the cyclopropanation to occur from a specific face of the olefin, leading to exceptionally high levels of diastereo- and enantioselectivity. rochester.edu Computational and structure-reactivity studies have been instrumental in rationalizing the stereochemical model of the biocatalyst. rochester.edu
The following table outlines the key mechanistic steps responsible for chiral induction in these transformations.
Derivatization and Structural Modification Studies
Synthesis of Substituted Methyl 2,3-dihydrobenzofuran-7-carboxylate Analogs
The modification of the this compound core through the introduction of various substituents is a key strategy for altering its physicochemical properties and biological activity.
The introduction of halogens and nitro groups onto the benzofuran (B130515) ring can significantly influence the molecule's reactivity and electronic properties.
Halogenation: Fluorine substitution, in particular, has been explored. For instance, to synthesize a 5-fluoro derivative of the 2,3-dihydrobenzofuran-7-carboxamide (B140375), a multi-step process starting from 2,3-dihydrobenzofuran (B1216630) (DHBF) was employed. This involved nitration at the 5-position, followed by reduction of the nitro group to an amine. The resulting 5-amino-DHBF was then converted to a diazonium tetrafluoroborate salt, which upon heating in xylene, yielded the 5-fluoro-DHBF. acs.org This halogenated intermediate can then be carboxylated and esterified to produce the desired this compound analog.
Nitro-substitution: The nitration of the 2,3-dihydrobenzofuran scaffold is a common method for introducing a nitro group, which can serve as a synthetic handle for further modifications, such as reduction to an amino group. acs.org For example, the nitration of 2,3-dihydrobenzofuran can be achieved to introduce a nitro group at the 5-position. acs.org In other related benzofuran systems, nitration has been accomplished by treating the substrate with a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net The presence of the electron-withdrawing nitro group can deactivate the aromatic ring, influencing the conditions required for subsequent reactions. The compound 2-methyl-7-nitro-2,3-dihydrobenzofuran has been synthesized and its crystal structure characterized, highlighting the slight twist of the nitro group away from the attached benzene (B151609) ring. nih.gov
Table 1: Examples of Halogenated and Nitrated Intermediates for Analog Synthesis
| Intermediate Compound | Position of Substitution | Synthetic Precursor | Reference |
| 5-Fluoro-2,3-dihydrobenzofuran | 5 | 5-Amino-2,3-dihydrobenzofuran | acs.org |
| 5-Nitro-2,3-dihydrobenzofuran | 5 | 2,3-Dihydrobenzofuran | acs.org |
| 2-Methyl-7-nitro-2,3-dihydrobenzofuran | 7 | 2-Methyl-2,3-dihydrobenzofuran | nih.gov |
Alkylation and arylation reactions provide effective means to introduce carbon-based substituents, leading to a wide array of structurally diverse analogs. While direct alkylation or arylation on the this compound is not extensively detailed in the provided context, strategies for similar scaffolds can be inferred. For instance, palladium-catalyzed C-H arylation has been used to install a variety of aryl and heteroaryl substituents at the C3 position of a benzofuran scaffold, demonstrating a powerful method for diversification.
The ester functional group of this compound is a prime site for modification, most commonly through conversion to a carboxamide. This transformation is typically achieved by a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with an amine. The hydrolysis can be carried out under basic conditions, for example, using sodium hydroxide in a mixture of solvents like tetrahydrofuran, methanol, and water. acs.org
The resulting 2,3-dihydrobenzofuran-7-carboxylic acid can then be coupled with a variety of amines to form the desired carboxamide derivatives. Standard coupling reagents such as N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) can be employed for this purpose. acs.org Alternatively, a mixed-anhydride method can be utilized to form the amide bond. acs.org This approach allows for the introduction of a wide range of substituents attached to the amide nitrogen, significantly expanding the chemical space of the derivatives.
Synthesis of Related Dihydrobenzofuran Carboxylates and Structural Mimics
The exploration of related dihydrobenzofuran structures, particularly those with alternative functional groups at the 7-position or modifications to the dihydrofuran ring, has led to the development of novel compound classes.
A significant focus of research has been the synthesis of 2,3-dihydrobenzofuran-7-carboxamide and its substituted analogs. acs.orgresearchgate.netnih.govacs.org The general synthetic route commences with the carboxylation of 2,3-dihydrobenzofuran. This is achieved by lithiation with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA), followed by quenching with dry ice and subsequent acidification to yield 2,3-dihydrobenzofuran-7-carboxylic acid. acs.org The carboxylic acid is then converted to the primary carboxamide, 2,3-dihydrobenzofuran-7-carboxamide, through methods such as the mixed-anhydride procedure. acs.org
Further diversification of this scaffold has been achieved through substitutions on the benzofuran ring. For example, a 4-amino-2-methyl-DHBF-7-carboxamide was synthesized starting from 4-nitrosalicylic acid, where the nitro group acted as a precursor to the amino group. acs.org
Table 2: Synthesis of 2,3-Dihydrobenzofuran-7-carboxamide
| Step | Reaction | Key Reagents | Product | Reference |
| 1 | Carboxylation | 1. n-BuLi, TMEDA2. CO₂ (dry ice)3. HCl | 2,3-Dihydrobenzofuran-7-carboxylic acid | acs.org |
| 2 | Amidation | Mixed-anhydride method | 2,3-Dihydrobenzofuran-7-carboxamide | acs.org |
A related class of compounds are the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamides, which feature a ketone group within the dihydrofuran ring. The synthesis of the core structure, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxylic acid, proved challenging. acs.org Direct carboxylation of 2,3-dihydrobenzofuran-3-one was unsuccessful. An alternative approach involving the oxidation of a methyl group at the 7-position of the pre-formed ring system also failed due to ring oxidation. A successful strategy involved oxidizing the aromatic methyl group to a carboxylic acid prior to the construction of the dihydrobenzofuranone ring. acs.org
Once the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxylic acid is obtained, it can be converted to the corresponding carboxamide. acs.orgresearchgate.netnih.govacs.org This scaffold is particularly amenable to further modifications at the electrophilic 2-position. For instance, aldol-crotonic condensation with various aromatic aldehydes can be performed to introduce substituted benzylidene groups at this position, leading to a diverse library of potent derivatives. researchgate.net
Ether-Linked Dihydrobenzofuranol Derivatives
The synthesis of ether-linked derivatives from a precursor like this compound would likely involve the initial formation of a hydroxyl group, creating a dihydrobenzofuranol intermediate. This could potentially be achieved through demethylation of a methoxy-substituted analogue or hydroxylation of the aromatic ring. Once the dihydrobenzofuranol is obtained, a common and well-established method for the formation of an ether linkage is the Williamson ether synthesis.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide ion, formed by the deprotonation of an alcohol (in this case, the dihydrobenzofuranol) with a strong base, acts as a nucleophile and attacks an alkyl halide or another electrophile with a good leaving group. wikipedia.orgyoutube.com
For the synthesis of ether-linked dihydrobenzofuranol derivatives, the dihydrobenzofuranol would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide would then be reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. The choice of the alkyl halide would determine the nature of the alkyl group introduced at the oxygen atom.
Isolation and Characterization of Naturally Occurring Dihydrobenzofuran Derivatives
Nature provides a rich source of structurally diverse dihydrobenzofuran derivatives, many of which exhibit interesting biological properties. These compounds are often classified as neolignans, which are formed through the oxidative coupling of two phenylpropanoid units. researchgate.net The isolation and characterization of these natural products are crucial for drug discovery and for understanding their role in biological systems. Dihydrobenzofuran neolignans have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and cytotoxic properties. researchgate.net
Recent research has led to the isolation of several novel dihydrobenzofuran derivatives from various plant species. For instance, three new dihydrobenzofuran derivatives were isolated from the ethyl acetate fraction of Polygonum barbatum, a plant with ethnomedicinal uses in cancer management. nih.govresearchgate.net The structures of these compounds were elucidated using various spectroscopic techniques, including UV, IR, mass spectrometry, and 1D and 2D NMR spectroscopy. nih.gov
The isolated compounds from Polygonum barbatum were identified as:
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate. nih.govresearchgate.net
(E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid. nih.govresearchgate.net
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid. nih.govresearchgate.net
Another example comes from the roots of Glycyrrhiza inflata, from which two new licochalcone A derivatives containing a dihydrofuran moiety were isolated. nih.gov The characterization of these compounds revealed that they exist as a mixture of R and S enantiomers. nih.gov
The 2,3-dihydrobenzofuran core is a recurring structural motif in a variety of natural products, often found in plants and fungi, and these compounds are frequently classified as alkaloids, neolignans, isoflavonoids, and lignans. mdpi.com
Below is a table summarizing some of the naturally occurring dihydrobenzofuran derivatives mentioned:
| Compound Name | Natural Source | Reference |
| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | Polygonum barbatum | nih.govresearchgate.net |
| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | Polygonum barbatum | nih.govresearchgate.net |
| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | Polygonum barbatum | nih.govresearchgate.net |
| Licochalcone A derivative 1 (LicAF1) | Glycyrrhiza inflata | nih.gov |
| Licochalcone A derivative 2 (LicAF2) | Glycyrrhiza inflata | nih.gov |
Structure Activity Relationship Sar Investigations in Pre Clinical Contexts
Correlating Structural Features with Biological Target Interaction Mechanisms (in vitro)
The biological activity of methyl 2,3-dihydrobenzofuran-7-carboxylate analogs is profoundly influenced by the nature and position of various substituents, as well as the stereochemistry of the molecule. These factors dictate the binding affinity and efficacy at the molecular target.
Systematic modifications of the 2,3-dihydrobenzofuran-7-carboxylate core have demonstrated that even minor changes can lead to significant shifts in biological activity.
In the context of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, the transformation of the 7-carboxylic acid of 2,3-dihydrobenzofuran (B1216630) to a carboxamide was a key starting point for developing potent inhibitors. Further substitution on the dihydrobenzofuran ring has been explored. For instance, the introduction of a methyl group at the 2-position was investigated. Additionally, the placement of an amino group at the 4-position of the 2-methyl-2,3-dihydrobenzofuran-7-carboxamide scaffold led to a twofold increase in inhibitory activity against PARP-1. acs.orgnih.gov This enhancement is attributed to the potential for electrostatic interactions between the 4-amino group and the γ-carboxylate group of the essential amino acid residue Glu988 in the PARP catalytic domain. acs.orgnih.gov
For serotonin-3 (5-HT3) receptor antagonism, research on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives has shown that substituents on the dihydrobenzofuran ring are crucial for potency. The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring significantly increased pharmacological activity. nih.gov The order of potency was observed to be dimethyl > monomethyl > dihydro, indicating that steric bulk at this position is favorable for receptor binding. nih.gov
The three-dimensional arrangement of atoms in a molecule can be a critical determinant of its interaction with a chiral biological target like a receptor or enzyme.
In the development of PARP-1 inhibitors, a racemic 2-methyl analog of 2,3-dihydrobenzofuran-7-carboxamide (B140375) was synthesized and subsequently resolved into its individual enantiomers. acs.orgnih.gov Interestingly, both the (R)-(-) and (S)-(+) isomers exhibited comparable IC50 values (6.34 μM and 8.44 μM, respectively), suggesting that for this particular scaffold, the stereochemistry at the 2-position does not play a major role in PARP-1 inhibition. acs.orgnih.gov
Conversely, for 5-HT3 receptor antagonists, stereochemistry at the 2-position of the dihydrobenzofuran ring has a more pronounced effect. The rank order of potency was determined to be dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro. nih.gov This indicates that the (2S)-methyl group contributes more significantly to the enhancement of pharmacological activity than the (2R)-methyl group, highlighting a clear stereoselective preference by the 5-HT3 receptor. nih.gov
SAR Studies for Specific Biological Activities (in vitro mechanistic focus)
The foundational SAR principles are best illustrated through their application in developing inhibitors for specific biological targets.
A series of novel substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives were synthesized and evaluated as PARP-1 inhibitors. nih.gov The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide, demonstrated an IC50 value of 9.45 μM. nih.gov
To explore the SAR, modifications were made to the dihydrobenzofuran core. The introduction of a methyl group at the 2-position resulted in a racemic compound with an IC50 of 10.44 μM. acs.orgnih.gov As previously mentioned, the separation of enantiomers did not lead to a significant difference in activity. acs.orgnih.gov A more impactful modification was the addition of a 4-amino group to the 2-methyl-2,3-dihydrobenzofuran-7-carboxamide structure, which enhanced the inhibitory concentration to 4.65 μM. acs.orgnih.gov This improvement is rationalized by the formation of favorable electrostatic interactions with the Glu988 residue in the active site of PARP-1. acs.orgnih.gov
| Compound | Modifications | IC50 (μM) |
|---|---|---|
| 2,3-Dihydrobenzofuran-7-carboxamide | Parent Scaffold | 9.45 |
| rac-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | Methyl group at C2 | 10.44 |
| (R)-(-)-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | (R)-enantiomer of 2-methyl derivative | 6.34 |
| (S)-(+)-2-Methyl-2,3-dihydrobenzofuran-7-carboxamide | (S)-enantiomer of 2-methyl derivative | 8.44 |
| rac-4-Amino-2-methyl-2,3-dihydrobenzofuran-7-carboxamide | Amino group at C4, methyl group at C2 | 4.65 |
The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been effectively utilized in the design of potent 5-HT3 receptor antagonists. A series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated for their binding affinity to the 5-HT3 receptor. nih.gov
The study revealed that substituents at the 2-position of the dihydrobenzofuran ring were critical for high affinity. The introduction of methyl groups at this position enhanced the antagonistic activity, with the following trend in potency: dimethyl > monomethyl > dihydro. nih.gov This suggests that increased lipophilicity and steric bulk at the C2-position are favorable for interaction with the receptor.
Furthermore, the stereochemistry of the methyl substituent had a discernible impact on activity. The (2S)-methyl derivative was found to be more potent than the (2R)-methyl derivative, indicating a specific stereochemical requirement for optimal receptor binding. nih.gov Among the synthesized compounds, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride demonstrated the highest affinity for the 5-HT3 receptor with a Ki value of 0.055 nM. nih.gov
| Substitution at C2-position | Relative Potency |
|---|---|
| Dimethyl | +++ |
| (2S)-Methyl | ++ |
| (2R)-Methyl | + |
| Unsubstituted (Dihydro) | - |
While specific studies focusing solely on this compound in cancer are limited, the broader class of benzofuran (B130515) derivatives has shown significant potential as anticancer agents. nih.gov The anticancer activity is often linked to the induction of apoptosis.
For instance, a series of benzofuran-2-carboxamide (B1298429) derivatives were evaluated for their antiproliferative activity. The presence of an N-phenethyl carboxamide group was found to significantly enhance the antiproliferative activity against a human mammary gland epithelial cell line. nih.gov In another study on benzofuran analogues, the CONH group was deemed necessary for anticancer activity. nih.gov
Some benzofuran derivatives, such as certain hybrid benzofuran chalcones, have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction can be multifaceted, including the generation of reactive oxygen species (ROS) leading to oxidative damage, mitochondrial dysfunction, and cell cycle arrest. nih.gov For example, an azaflavanone derivative was shown to induce apoptosis in prostate cancer cells by increasing oxidative stress and causing cell cycle arrest. nih.gov While not directly involving the this compound core, these findings suggest that derivatives of this scaffold could potentially be designed to exhibit anticancer properties by incorporating functionalities known to promote apoptosis.
Antimicrobial and Anti-inflammatory Activity SAR
The 2,3-dihydrobenzofuran nucleus is a key pharmacophore that has been extensively studied for its therapeutic potential. mdpi.com Investigations into its derivatives have demonstrated that specific substitutions on the benzofuran ring system can modulate biological effects, leading to enhanced potency and selectivity.
Antimicrobial Activity SAR
The development of effective antimicrobial agents is a critical area of research, and dihydrobenzofuran derivatives have emerged as a promising class of compounds. nih.gov Structure-activity relationship studies have indicated that the introduction of specific functional groups can impart or enhance antibacterial activity.
Research into benzofuran-triazine hybrids has provided valuable insights into the antimicrobial SAR of this scaffold. A series of compounds were synthesized by coupling benzofuranyl ethanol (B145695) with various dichlorotriazine derivatives. nih.gov The resulting hybrids were tested against a panel of bacteria, and the minimum inhibitory concentration (MIC) values were determined. Compound 8e from the series, which features a specific substitution pattern on the triazine ring, was identified as the most potent antibacterial agent, with MIC values ranging from 32 to 125 µg/mL against the tested bacterial strains. nih.gov These findings suggest that the nature of the substituent on the triazine moiety plays a crucial role in the antibacterial potency of these hybrid molecules. Molecular docking studies further supported these results, indicating that the synthesized compounds could interact effectively with the dihydrofolate reductase (DHFR) receptor, a key target in drug-resistant bacteria. nih.gov
Table 1: Antimicrobial Activity of Selected Benzofuran-Triazine Derivatives
| Compound | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8e | Various | 32-125 | nih.gov |
This table is interactive. Click on the headers to sort.
Anti-inflammatory Activity SAR
The anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives have been a significant focus of medicinal chemistry research. mdpi.comnih.gov SAR studies have revealed that substitutions at various positions of the dihydrobenzofuran ring can have a profound impact on anti-inflammatory activity.
One study focused on 2,3-dihydrobenzofuran-5-acetic acids and found that the introduction of a methyl group at the alpha position of the acetic acid side chain enhanced anti-inflammatory effects. nih.gov The most potent compound in this series was α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid , which demonstrated significant activity in a carrageenan-induced edema model. nih.gov
Further investigations into fluorinated benzofuran and dihydrobenzofuran derivatives have highlighted the importance of halogenation and the presence of carboxyl groups. mdpi.comnih.gov These studies showed that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups tends to enhance the biological effects of benzofuran derivatives. mdpi.comnih.gov Six out of nine synthesized compounds in one study effectively suppressed inflammation induced by lipopolysaccharides by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov The IC50 values for these compounds were in the low micromolar range for the inhibition of various inflammatory mediators, including interleukin-6, nitric oxide, and prostaglandin (B15479496) E2. nih.gov
Another series of 2,3-dihydrobenzofuran-2-ones demonstrated that substituents at positions 5 and 6 are critical for potent anti-inflammatory activity. nih.gov Compounds with an alkyl or aryl group at position 6, combined with a chlorine atom at position 5, were found to be powerful anti-inflammatory agents and inhibitors of prostaglandin synthesis. nih.gov The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one , was found to be significantly more potent than the well-known anti-inflammatory drug diclofenac (B195802) in several testing models. nih.gov
The synthesis of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines also yielded compounds with anti-inflammatory properties. researchgate.net The phenyl-substituted derivative, LINS01005 , showed notable anti-inflammatory activity in a murine asthma model, reducing eosinophil counts and COX-2 expression. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Dihydrobenzofuran Derivatives
| Compound | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid | Chloro at C7, dimethyl at C2, methyl at α-position of acetic acid | Enhanced anti-inflammatory activity | nih.gov |
| Fluorinated dihydrobenzofuran derivatives | Fluorine, bromine, hydroxyl, and/or carboxyl groups | Potent inhibition of inflammatory mediators (IL-6, NO, PGE2) | mdpi.comnih.gov |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Chloro at C5, cyclohexyl at C6 | Highly potent anti-inflammatory agent, prostaglandin synthesis inhibitor | nih.gov |
| LINS01005 | Phenyl-substituted (2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine | Reduced eosinophil counts and COX-2 expression in an asthma model | researchgate.net |
This table is interactive. Click on the headers to sort.
Computational Chemistry and Theoretical Studies
Quantum Chemical Investigations (DFT, FMO)
Quantum chemical methods are employed to understand the electronic structure and reactivity of molecules.
Optimized Geometries and Conformational Analysis of Molecular Structures
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This analysis also helps in identifying different possible conformations and their relative energies.
Applications of Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Docking and Molecular Dynamics Simulation Studies
These computational techniques are instrumental in studying the interaction of small molecules with biological macromolecules, such as proteins.
Ligand-Protein Interaction Modeling for Elucidating Binding Mechanisms
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This modeling helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Computational Analysis of Binding Poses within Catalytic Domains
Molecular dynamics simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time. This analysis helps to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding within the catalytic domain of an enzyme or the binding site of a receptor.
While the computational and theoretical study of organic molecules is a vibrant area of research, it appears that Methyl 2,3-dihydrobenzofuran-7-carboxylate has not yet been the specific subject of such investigations in the published scientific literature. Therefore, a detailed article on its computational chemistry, as per the requested outline, cannot be generated at this time. Future research may provide the necessary data to perform such an analysis.
Theoretical Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry provides powerful tools for predicting the spectroscopic properties and potential reaction pathways of molecules like this compound. These theoretical studies are crucial for complementing experimental data, aiding in structural elucidation, and understanding molecular reactivity. Methodologies such as Density Functional Theory (DFT) are frequently employed to model molecular structure and behavior with high accuracy.
Prediction of Spectroscopic Properties
Theoretical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. The primary methods involve calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
For 2,3-dihydrobenzofuran (B1216630) derivatives and other heterocyclic systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting spectral properties. glpbio.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Studies on related structures show that this methodology can produce theoretical chemical shifts that correlate well with experimental values, providing a powerful tool for assigning signals in complex spectra. nih.govnih.gov
The following table illustrates the typical output of such a computational study, showing a hypothetical comparison between experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound, based on methodologies applied to similar compounds.
Interactive Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is a representative example of data generated from DFT/GIAO calculations and does not represent published experimental results for this specific compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H2 (CH₂) | 3.25 - 3.35 | 29.0 - 30.0 |
| H3 (CH₂) | 4.60 - 4.70 | 71.5 - 72.5 |
| H4 | 7.30 - 7.40 | 128.0 - 129.0 |
| H5 | 6.90 - 7.00 | 110.0 - 111.0 |
| H6 | 7.65 - 7.75 | 124.0 - 125.0 |
| Methoxy (B1213986) (-OCH₃) | 3.85 - 3.95 | 51.5 - 52.5 |
Similarly, theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes, such as C=O stretching, C-O stretching, and aromatic C-H bending, to the experimentally observed absorption bands. researchgate.netresearchgate.net DFT methods can accurately predict these frequencies, although calculated values are often systematically scaled to better match experimental data due to simplifications in the theoretical models. researchgate.net
Interactive Table 2: Illustrative Predicted Vibrational Frequencies This table is a representative example of data generated from DFT calculations and does not represent published experimental results for this specific compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene (B151609) ring |
| C-H Stretch (Aliphatic) | 2900 - 3000 | Stretching of C-H bonds in the dihydrofuran ring and methyl group |
| C=O Stretch (Ester) | 1715 - 1735 | Stretching of the carbonyl group |
| C=C Stretch (Aromatic) | 1580 - 1620 | Stretching of carbon-carbon bonds in the benzene ring |
Prediction of Reaction Pathways
Computational chemistry is also instrumental in exploring the reactivity of this compound. Theoretical studies can map out potential reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction mechanisms. For the 2,3-dihydrobenzofuran scaffold, computational investigations have explored mechanisms such as radical hydrogen atom transfer (HAT) and biocatalytic transformations.
By modeling the interaction of the molecule with various reagents, researchers can predict the feasibility of different synthetic transformations. For instance, the electron-donating or -withdrawing nature of the substituents on the aromatic ring can be analyzed to predict regioselectivity in electrophilic aromatic substitution reactions. Calculations can determine the energy profiles of competing pathways, allowing for predictions of the most likely reaction products under specific conditions. These theoretical insights are invaluable for designing new synthetic routes and optimizing reaction conditions.
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for mapping the molecular architecture of chemical entities. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. For Methyl 2,3-dihydrobenzofuran-7-carboxylate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related structures, the anticipated chemical shifts (δ) are as follows: The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 6.8 and 7.8 ppm. The methylene (B1212753) protons of the dihydrofuran ring (at positions 2 and 3) would likely resonate as triplets in the regions of δ 4.6 ppm (O-CH₂) and δ 3.2 ppm (Ar-CH₂), respectively, due to vicinal coupling. The methyl protons of the ester group are expected to appear as a sharp singlet around δ 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are predicted for each of the ten carbon atoms. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing around δ 167 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen atom of the furan (B31954) ring appearing at the lower end of this range. The methylene carbons of the dihydrofuran ring are expected at approximately δ 71 ppm (C-2) and δ 29 ppm (C-3). The methyl carbon of the ester group would be found in the upfield region, around δ 52 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between the coupled protons, for instance, between the protons at positions 2 and 3 of the dihydrofuran ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-4 | 7.5 (d) | 128 |
| H-5 | 6.9 (t) | 121 |
| H-6 | 7.3 (d) | 125 |
| H-2 | 4.6 (t) | 71 |
| H-3 | 3.2 (t) | 29 |
| -OCH₃ | 3.9 (s) | 52 |
| C-7a | - | 159 |
| C-3a | - | 124 |
| C-7 | - | 118 |
| C=O | - | 167 |
Note: The data in this table is predicted based on known values for structurally similar compounds and may not represent experimentally verified values.
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and the ether linkage in the dihydrofuran ring would likely appear as distinct bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to absorptions in the 1600-1450 cm⁻¹ range.
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzofuran (B130515) ring system in this compound constitutes a chromophore. It is expected to exhibit absorption maxima in the ultraviolet region, likely around 250 nm and 280-290 nm, corresponding to π→π* transitions of the aromatic system.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS): HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₀H₁₀O₃, the calculated exact mass is 178.06299 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS): MS/MS provides valuable structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of the methoxy (B1213986) group (-OCH₃) from the ester would result in a fragment ion with an m/z of 147. Another likely fragmentation pathway would involve the cleavage of the dihydrofuran ring.
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose in chemical research.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally unstable compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The compound would be detected using a UV detector, set to one of the absorption maxima determined by UV-Visible spectroscopy. The retention time of the compound under specific chromatographic conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative analysis and purity determination.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity. The principles of separation in UPLC are the same as in HPLC, so a similar reversed-phase method with a C18 column and a water/acetonitrile or water/methanol mobile phase would be appropriate for this compound. The shorter run times offered by UPLC make it particularly advantageous for high-throughput screening and quality control applications.
Table 2: General Chromatographic Conditions for Analysis
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | Acetonitrile/Water or Methanol/Water (gradient or isocratic) |
| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV at λmax (e.g., 254 nm) | UV at λmax (e.g., 254 nm) |
| Injection Volume | 5 - 20 µL | 1 - 5 µL |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound could not be located in a review of the available scientific literature, the analysis of closely related structures provides insight into the type of data that would be obtained from such an investigation. For instance, crystallographic studies on derivatives of the 2,3-dihydrobenzofuran (B1216630) ring system reveal detailed information about the planarity of the bicyclic system and the conformation of the dihydrofuran ring.
In a hypothetical X-ray crystallographic analysis of this compound, single crystals of the compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map of the molecule. From this map, the precise coordinates of each atom in the crystal lattice can be determined.
The expected key findings from such a study would include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.
Space Group: The symmetry elements present in the crystal structure.
Molecular Conformation: The puckering of the dihydrofuran ring. For example, in related structures like 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, the dihydrofuran ring adopts an envelope conformation. nih.gov
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the atoms.
Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.
The data obtained would be presented in a standardized format, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Empirical formula | C₁₀H₁₀O₃ |
| Formula weight | 178.18 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.180 |
Such detailed structural information is crucial for rational drug design, materials science, and fundamental chemical research, providing a definitive solid-state picture of the molecule.
Emerging Research Directions and Future Perspectives
Methyl 2,3-dihydrobenzofuran-7-carboxylate as a Key Intermediate in Complex Organic Synthesis
The strategic placement of functional groups in this compound makes it a versatile building block for the assembly of more complex molecular architectures. The dihydrobenzofuran core itself is a privileged structure found in numerous biologically active natural products. rsc.orgnih.gov Synthetic methodologies that forge this core are of great interest to the scientific community. nih.gov
The ester and the dihydrofuran ring of this compound offer multiple reaction sites. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, or it can participate in coupling reactions. The dihydrofuran ring can undergo modifications, and the aromatic ring can be further functionalized, allowing for the generation of diverse molecular libraries. nih.gov This diversity-oriented synthesis approach is crucial for exploring new chemical spaces and identifying novel compounds with desired properties. acs.org
While the total synthesis of several natural products containing the 2,3-dihydrobenzofuran (B1216630) skeleton has been reported, the specific use of this compound as a starting material is an area of ongoing exploration. rsc.org The development of novel catalytic methods, such as those employing transition metals like rhodium and palladium, has significantly expanded the toolkit for constructing and modifying the dihydrobenzofuran framework. nih.gov These advancements pave the way for the efficient incorporation of intermediates like this compound into the synthesis of intricate target molecules.
Exploration of Dihydrobenzofuran Scaffolds in Advanced Material Science Applications
The unique electronic and photophysical properties of the dihydrobenzofuran scaffold have led to its investigation in the field of advanced materials science. Derivatives of dihydrobenzofuran are being explored for their potential use in organic electronics, a technology that promises flexible and lightweight electronic devices.
One of the most promising applications is in the development of Organic Light-Emitting Diodes (OLEDs) . Dihydrobenzofuran-based materials are being synthesized and evaluated as components of these devices, which are used in displays for smartphones, televisions, and lighting. The rigid and planar structure of the fused ring system can facilitate efficient charge transport and luminescence, key requirements for high-performance OLEDs.
Furthermore, the dihydrobenzofuran motif is being incorporated into conductive polymers . researchgate.netrsc.orgacs.org These materials combine the electrical properties of metals with the processability and mechanical flexibility of polymers. Research is ongoing to develop stable and highly conductive polyfuran-based materials for applications in sensors, flexible electronics, and energy storage devices. researchgate.netrsc.org The ability to tune the electronic properties of the dihydrobenzofuran scaffold through chemical modification makes it an attractive building block for creating tailored polymeric materials. acs.org
Another area of interest is in organic solar cells (OSCs) , which offer a renewable energy source with the potential for low-cost manufacturing. polyu.edu.hkopticsjournal.netnih.govresearchgate.netnih.gov Benzo[1,2-b:4,5-b']difuran-based donor polymers have shown impressive efficiencies in OSCs, highlighting the potential of furan-containing scaffolds in photovoltaic applications. polyu.edu.hknih.govresearchgate.net The development of novel dihydrobenzofuran derivatives could lead to further improvements in the performance and stability of these devices.
Table 1: Applications of Dihydrobenzofuran Derivatives in Material Science
| Application Area | Specific Use | Key Findings |
| Organic Light-Emitting Diodes (OLEDs) | Emitter materials, host materials, charge transport layers | Dihydrobenzofuran derivatives can exhibit high efficiency and stability. |
| Conductive Polymers | Monomers for polymerization | Can produce stable and highly conductive polyfuran films. rsc.org |
| Organic Solar Cells (OSCs) | Donor polymers | Benzo[1,2-b:4,5-b']difuran-based polymers have achieved high power conversion efficiencies. polyu.edu.hknih.gov |
| Sensors | Active material for chemical sensing | The electronic properties can be tuned for specific analyte detection. |
Design and Development of Novel Therapeutic Lead Compounds based on Dihydrobenzofuran Scaffold (pre-clinical in vitro research)
The dihydrobenzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This has led to extensive pre-clinical in vitro research to develop novel therapeutic agents based on this scaffold for a variety of diseases.
Anticancer Activity: Numerous studies have demonstrated the potential of dihydrobenzofuran derivatives as anticancer agents. nih.govresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines in vitro. nih.gov For instance, certain fluorinated dihydrobenzofuran derivatives have exhibited significant antiproliferative effects on human colorectal adenocarcinoma cells (HCT116). nih.govresearchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. nih.gov
Anti-inflammatory Properties: Dihydrobenzofuran derivatives have also shown promise as anti-inflammatory agents. nih.govnih.govmdpi.com In vitro studies have revealed that these compounds can inhibit the production of key inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. nih.govnih.gov For example, certain derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a crucial role in the inflammatory process. nih.gov
Neuroprotective Effects: The dihydrobenzofuran scaffold is being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.netnih.gov Preclinical research has shown that some dihydrobenzofuran derivatives can inhibit the aggregation of amyloid-β peptide, a key event in the pathology of Alzheimer's. nih.gov Others have shown cytoprotective effects against the toxicity induced by amyloid-β in neuronal cell lines. nih.gov
Table 2: Pre-clinical In Vitro Research on Dihydrobenzofuran Derivatives
| Therapeutic Area | Target/Mechanism | Example Finding |
| Oncology | Induction of apoptosis in cancer cells | Fluorinated dihydrobenzofurans inhibit proliferation of HCT116 cells. nih.govresearchgate.net |
| Inflammation | Inhibition of inflammatory mediators (e.g., COX-2, iNOS) | Dihydrobenzofuran-2-ones are potent inhibitors of prostaglandin (B15479496) synthesis. nih.gov |
| Neurodegeneration | Inhibition of amyloid-β aggregation | Chalcone derivatives of dihydrobenzofuran show cytoprotective effects against Aβ toxicity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Dihydrobenzofuran Research and Discovery
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that correlate the chemical structure of dihydrobenzofuran derivatives with their biological activity or material properties. nih.govnih.govresearchgate.netyoutube.comresearchgate.net By training these models on existing experimental data, researchers can predict the properties of new, unsynthesized compounds. nih.govyoutube.com This allows for the in silico screening of large virtual libraries of dihydrobenzofuran derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. researchgate.netrsc.org
De Novo Drug Design: Generative AI models can be employed for the de novo design of novel dihydrobenzofuran-based compounds with desired properties. These models can learn the underlying patterns in chemical data and generate new molecular structures that are predicted to be active against a specific biological target or possess certain material characteristics. This approach can help to explore novel regions of chemical space and identify compounds with unique structures and improved performance.
Predictive Modeling of Material Properties: In material science, ML models can be trained to predict the properties of dihydrobenzofuran-based materials, such as their electronic band gap, charge mobility, and stability. This can guide the design of new materials for applications in OLEDs, conductive polymers, and organic solar cells, accelerating the development of next-generation organic electronic devices.
The integration of AI and ML into dihydrobenzofuran research is still in its early stages, but it holds immense promise for the future. By combining computational approaches with experimental validation, scientists can navigate the vast chemical space of dihydrobenzofuran derivatives more efficiently and effectively, leading to the discovery of new molecules with impactful applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of Methyl 2,3-dihydrobenzofuran-7-carboxylate and its derivatives?
- Methodology : The synthesis typically involves multi-step processes, including the Clayson rearrangement, hydrogenation, diazotization, and hydrolysis. For example, the hydrogenation of 7-nitro intermediates using palladium/carbon catalysts under controlled pressure (e.g., H₂ at 50 psi) is critical for reducing nitro groups to amines . Subsequent steps involve diazotization with sodium nitrite and concentrated sulfuric acid, followed by hydrolysis with CuSO₄ catalysis to yield hydroxy intermediates. Final carboxylation or esterification steps (e.g., using methyl isocyanate and triethylamine) complete the synthesis .
- Key Considerations : Solvent selection (e.g., anhydrous acetone or ether) and temperature control (e.g., reflux at 200–275°C during cyclization) are critical to avoid side reactions.
Q. How can researchers structurally characterize this compound derivatives?
- Methodology :
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for determining crystal structures. For example, derivatives like aminoalkanol-substituted benzofurans have been resolved using SHELX, with R-factors < 0.05 .
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (EI-MS or HRMS) are standard for confirming molecular frameworks. For instance, ¹H NMR of 7-hydroxy intermediates shows distinct aromatic protons at δ 6.8–7.2 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (COOCH₃), δ 6.8–7.2 ppm (Ar-H) | |
| X-ray (SHELXL) | R-factor < 0.05, C–O bond length ~1.36 Å |
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used. A C18 column and mobile phase of acetonitrile/water (70:30 v/v) achieve baseline separation of carboxylate derivatives, with retention times ~8.2 min . LC-MS (ESI+) is preferred for trace analysis, offering detection limits of ~0.1 ng/mL .
Advanced Research Questions
Q. How can researchers optimize the hydrogenation step in the synthesis to minimize over-reduction or catalyst poisoning?
- Methodology :
- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying H₂ pressures (1–10 atm). Pd/C at 5 atm H₂ in ethanol achieves >95% yield without over-reducing the benzofuran ring .
- Additives : Use quinoline or thiophene to poison selective sites on Pd/C, preventing dehalogenation in halogenated derivatives .
Q. How can discrepancies between NMR and X-ray data for diastereomeric derivatives be resolved?
- Case Study : For N-substituted aminoalkanol derivatives, NMR may suggest a single conformation, while X-ray reveals multiple crystal packing motifs. Use variable-temperature NMR (VT-NMR) to detect dynamic equilibria and compare with SHELX-refined occupancy factors in crystallographic models .
Q. What strategies are effective for studying hydrogen-bonding networks in this compound cocrystals?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, carboxylate esters form R₂²(8) motifs with amide cocrystal formers .
- DFT Calculations : Optimize H-bond geometries at the B3LYP/6-31G* level to predict stabilization energies (~5–10 kcal/mol for O–H···O interactions) .
Q. How can researchers evaluate the biological activity of this compound analogs?
- Methodology :
- Enzyme Assays : Test inhibition of dihydroorotate dehydrogenase (DHODH) using UV-Vis kinetics (λ = 300 nm for dihydroorotate depletion). IC₅₀ values for benzofuran-based inhibitors range from 0.2–5 µM .
- In Vivo Models : For anxiolytic activity, use elevated plus-maze tests in rodents. Derivatives with piperazine substituents show 50–70% open-arm exploration at 10 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
